Propargyl mesylate
Overview
Description
Synthesis Analysis
The synthesis of propargyl mesylate involves the reaction of propargylic alcohols with methanesulfonyl chloride (mesyl chloride) in the presence of a base. This process is relatively straightforward, allowing for the preparation of propargyl mesylate under mild conditions. Propargylic alcohols, due to their distinct reactivity compared to simple alcohols and alkynes, serve as critical intermediates for the construction of complex molecular architectures, including six-membered heterocycles like pyridines and quinolines, through various synthetic strategies (Mishra, Nair, & Baire, 2022).
Molecular Structure Analysis
The molecular structure of propargyl mesylate features a propargylic carbon linked to a mesylate group, which acts as a good leaving group in nucleophilic substitutions. This structure is pivotal for its reactivity, allowing it to undergo transformations such as cyclization and coupling reactions. The presence of the alkyne functionality adjacent to the mesylate group increases its electrophilic character, facilitating various chemical reactions.
Chemical Reactions and Properties
Propargyl mesylate is renowned for its involvement in the synthesis of nitrogen-containing heterocycles via regio- and chemoselective cyclization reactions. It acts as a versatile building block in the formation of various key medicinal heterocyclic compounds, demonstrating its utility in synthesizing complex molecules with potential pharmacological applications. The propargylic ureas derived from propargyl mesylate through these cyclization reactions serve as precursors for a wide array of heterocyclic compounds, showcasing its broad utility in synthetic organic chemistry (Farshbaf, Sreerama, Khodayari, & Vessally, 2018).
Scientific Research Applications
1. Catalytic Propargylic Substitution Reaction
- Summary of Application : Propargyl mesylate plays a crucial role in organic synthesis by offering a handle for further synthetic transformations . The propargylic substitution reaction is one of the sought-after methods in the current scenario .
- Methods of Application : The reaction optimization with respect to several leaving groups like OH, OTMS, OCOCH 3, OCOC (CH 3) 3, OCOCF 3, OCOCCl 3, OCOCH 2 Cl, OCO 2 Ph revealed that OH and OTMS were inefficient as leaving whereas OCOC (CH 3) 3, OCOCF 3, OCOCCl 3 were moderately good . Treatment of propargyl mesylate with aniline in the absence of Pd-catalyst afforded the propargylamine of opposite configuration to that of amine .
- Results or Outcomes : The pioneering work on the Ru-catalyzed propargylic substitution reaction in 2000 encouraged many researchers to develop several novel catalytic propargylic substitution reactions .
2. Synthesis of Propargyl Derivatives
- Summary of Application : Propargyl mesylate is used in the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
- Methods of Application : Extensive computational studies have made it possible to predict stereoselectivities for the synthesis of alcohols using axially chiral bipyridine N, N ’-dioxides as catalysts . An efficient protocol for the synthesis of homopropargylic alcohols in moderate to good yields was reported that utilized propargylic carbonates .
- Results or Outcomes : The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
3. Propargylation Reaction
- Summary of Application : Propargyl mesylate is used in the propargylation reaction, which serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .
- Methods of Application : The propargylation reaction involves the direct introduction of the propargyl moiety . In many examples, the propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .
- Results or Outcomes : The propargylation methodologies have been emphasized rather than the subsequent steps en route to more complex synthetic targets .
4. Synthesis of Propargylamine Derivatives
- Summary of Application : Propargylamine derivatives such as pargyline, rasagiline and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .
- Methods of Application : The synthesis of propargylamine derivatives involves the treatment of propargyl mesylate with aniline in the absence of Pd-catalyst .
- Results or Outcomes : The propargylamine derivatives have shown to have an antiapoptotic function, which makes them useful for symptomatic and neuroprotective treatment .
5. Propargylation Reaction
- Summary of Application : Propargyl mesylate is used in the propargylation reaction, which serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .
- Methods of Application : The propargylation reaction involves the direct introduction of the propargyl moiety . In many examples, the propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .
- Results or Outcomes : The propargylation methodologies have been emphasized rather than the subsequent steps en route to more complex synthetic targets .
6. Synthesis of Propargylamine Derivatives
- Summary of Application : Propargylamine derivatives such as pargyline, rasagiline and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .
- Methods of Application : The synthesis of propargylamine derivatives involves the treatment of propargyl mesylate with aniline in the absence of Pd-catalyst .
- Results or Outcomes : The propargylamine derivatives have shown to have an antiapoptotic function, which makes them useful for symptomatic and neuroprotective treatment .
Safety And Hazards
Future Directions
Propargyl compounds and their derivatives are used to synthesize heterocycles due to their special structure, the reactivity of the carbon–carbon triple bond, and the presence of oxygen/nitrogen heteroatom . The application of such propargyl compounds in the synthesis of many natural products and drugs is expected to be developed in the future .
properties
IUPAC Name |
prop-2-ynyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3S/c1-3-4-7-8(2,5)6/h1H,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAHJGWVERXJMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308323 | |
Record name | propargyl mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70308323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl mesylate | |
CAS RN |
16156-58-4 | |
Record name | 2-Propyn-1-ol, methanesulfonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203079 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | propargyl mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70308323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propynyl methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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